molecular formula C5H2BrFN2O2 B8099962 2-Bromo-6-fluoro-3-nitropyridine

2-Bromo-6-fluoro-3-nitropyridine

Cat. No.: B8099962
M. Wt: 220.98 g/mol
InChI Key: QWDBPCRXRKMIQG-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-nitropyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 6-fluoro-3-nitropyridine under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-nitropyridine in various reactions involves the activation of the pyridine ring by the electron-withdrawing nitro and fluoro substituents. This activation facilitates nucleophilic attack and other transformations. The bromine atom serves as a leaving group in substitution reactions, while the nitro group can undergo reduction to form amino derivatives .

Properties

IUPAC Name

2-bromo-6-fluoro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDBPCRXRKMIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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